1,7-Bis(9-acridinyl)heptane
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Overview
Description
1,7-Bis(9-acridinyl)heptane is an organic compound with the molecular formula C33H30N2. It is characterized by the presence of two acridine groups attached to a heptane chain. This compound is known for its yellow to pale yellow crystalline appearance and has a melting point of 152-154°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Bis(9-acridinyl)heptane can be synthesized through a reaction involving azelaic acid and diphenylamine. The process involves dissolving these reactants in an organic solvent and allowing them to react under the catalysis of an organic acid . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(9-acridinyl)heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The acridine groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
1,7-Bis(9-acridinyl)heptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,7-Bis(9-acridinyl)heptane involves its ability to bind to DNA. This binding can interfere with DNA replication and transcription processes, making it a potential candidate for anticancer research . The molecular targets include DNA and various enzymes involved in DNA processing pathways.
Comparison with Similar Compounds
Similar Compounds
1,7-Di(9-acridinyl)heptane: Similar in structure but may have different substituents on the acridine rings.
9-Acridinyl derivatives: Compounds with acridine groups attached to different carbon chains or functional groups.
Uniqueness
1,7-Bis(9-acridinyl)heptane is unique due to its specific heptane linkage between two acridine groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
9-(7-acridin-9-ylheptyl)acridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2/c1(2-4-14-24-26-16-6-10-20-30(26)34-31-21-11-7-17-27(24)31)3-5-15-25-28-18-8-12-22-32(28)35-33-23-13-9-19-29(25)33/h6-13,16-23H,1-5,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTZWEXADJYOBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570161 |
Source
|
Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141946-28-3 |
Source
|
Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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